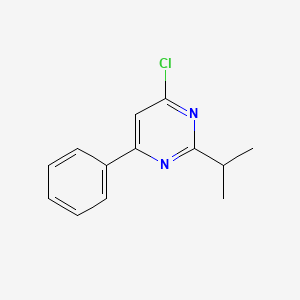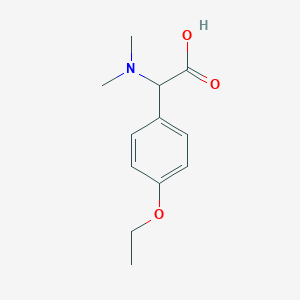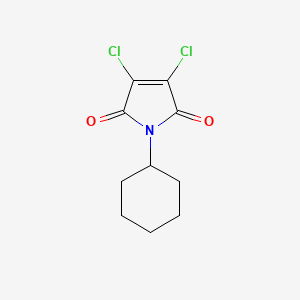
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-: is a chemical compound with a unique structure that includes a pyrrole ring substituted with two chlorine atoms and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- can be synthesized through the reaction of 3,4-dichloromaleic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its anti-inflammatory and antimicrobial activities. It is being investigated as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1H-Pyrrol-2,5-dion, 3,4-dichlor-1-(3-chlorphenyl)-
- N-Cyclohexylmaleimid
- 2,5-Dibrom-1H-pyrrol-2,5-dion
Einzigartigkeit: 1H-Pyrrol-2,5-dion, 3,4-dichlor-1-cyclohexyl- ist einzigartig aufgrund des Vorhandenseins sowohl von Chloratomen als auch einer Cyclohexylgruppe am Pyrrolring. Diese Kombination von Substituenten verleiht ihm einzigartige chemische und physikalische Eigenschaften, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird. Seine Reaktivität und Stabilität unterscheiden es von anderen ähnlichen Verbindungen, was die Entwicklung neuartiger Materialien und Therapeutika ermöglicht.
Eigenschaften
CAS-Nummer |
50343-26-5 |
|---|---|
Molekularformel |
C10H11Cl2NO2 |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
3,4-dichloro-1-cyclohexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
FPZYIQNQKGJNMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


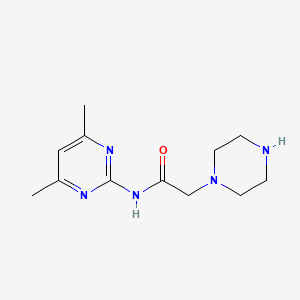
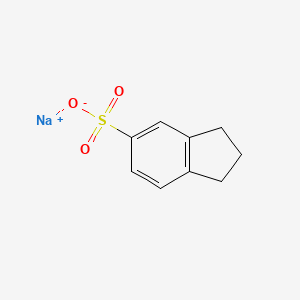

![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
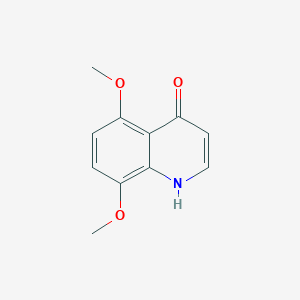
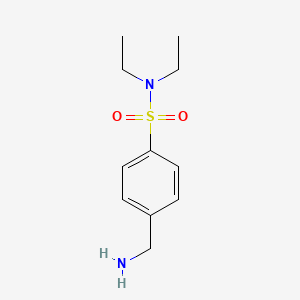
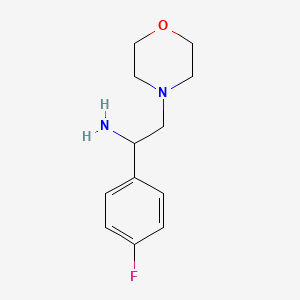
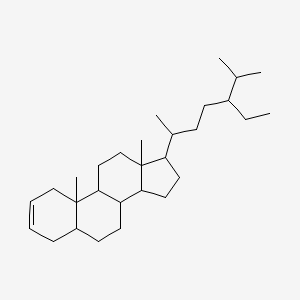
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
